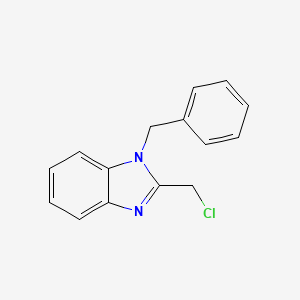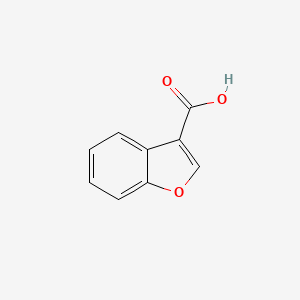
1-Benzofuran-3-carboxylic acid
Overview
Description
1-Benzofuran-3-carboxylic acid, also known as 1-benzofurancarboxylic acid, is a heterocyclic aromatic compound with a molecular formula of C8H6O3. It belongs to the benzofuran family of compounds and is composed of a benzene ring fused with a furan ring, with a carboxylic acid group attached to the furan ring. This compound has a broad range of applications in the pharmaceutical industry, as well as in the fields of organic chemistry, biochemistry, and materials science.
Scientific Research Applications
Molecular Docking and Biological Activities
1-Benzofuran-3-carboxylic acid (3BF) has been studied for its structural, electronic, and vibrational properties through molecular docking analysis and DFT calculations. The research revealed its potential as an inhibitor against cancer and microbial diseases. This insight was supported by molecular docking studies indicating that 3BF exhibits inhibitory effects against these diseases (Sagaama et al., 2020).
Supramolecular Interaction and Complex Formation
This compound has shown a capability to form supramolecular adducts with various cations. The study highlighted its ability to coordinate readily to metal cations as a ligand and act as a monovalent counter-ion. This property is significant in the context of organometallic complexes and crystallographic characterization (Koner & Goldberg, 2009).
Hydrogen Bonding and Crystal Structure
Research on this compound has explored its hydrogen bonding capabilities and crystal structure. The acid forms hydrogen-bonded chains in crystal structures and engages in π-π stacking interactions. This study presents the crystallographic characterization of pure this compound and its co-crystallization with various weakly basic amine molecules (Titi & Goldberg, 2009).
Coordination Reactions and Synthesis
The compound has been used in the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions with metals like copper and cobalt. These reactions have been explored for their potential in producing thermally stable complexes (Mojumdar et al., 2009).
Inhibitors in Enzyme Assays
Benzofuran-2-carboxylic acids have been discovered as potent Pim-1 inhibitors in enzyme assays. These compounds, including this compound derivatives, demonstrate significant inhibition in the enzyme assays, highlighting their potential in medical applications (Xiang et al., 2011).
Mechanism of Action
Target of Action
Benzofuran-3-carboxylic acid, also known as 3-Benzofurancarboxylic acid or 1-Benzofuran-3-carboxylic acid, is a compound that has been shown to have a wide range of biological activities .
Mode of Action
It is known that the benzofuran scaffold is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to have extensive potential in various fields of antimicrobial therapy . This suggests that these compounds may interact with multiple biochemical pathways to exert their effects.
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran-3-carboxylic acid and its derivatives have been shown to have significant cell growth inhibitory effects . For example, some substituted benzofurans have dramatic anticancer activities . The inhibition rates in different types of cancer cells by these compounds are significant .
Action Environment
It is known that both fungi and human cells are eukaryotic cells, and benzofuran derivatives are usually toxic to host cells after long-term administration .
Future Directions
Benzofuran compounds, including 1-Benzofuran-3-carboxylic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Biochemical Analysis
Biochemical Properties
1-Benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound can interact with sigma receptors, which are involved in cell signaling and neuroprotection . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting conduction velocity and reducing sinus node autonomy . This property makes this compound a potential candidate for treating cardiac arrhythmias. Additionally, its anti-tumor activity suggests that it may impact cell proliferation and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, preventing DNA replication and transcription . Furthermore, this compound can modulate sigma receptors, influencing cell signaling pathways and neuroprotection . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives exhibit high stability and minimal side reactions, making them suitable for long-term applications . Additionally, the compound’s effects on cellular function, such as inhibition of sodium ion influx and modulation of enzyme activity, can be sustained over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor and anti-arrhythmic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may exhibit different biological activities . Additionally, benzofuran derivatives can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, benzofuran derivatives have been shown to be transported across cell membranes via passive diffusion and active transport mechanisms . These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives can localize to the nucleus, where they interact with DNA and enzymes involved in replication and transcription . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and optimizing its therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENJFDPHDCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344275 | |
| Record name | Benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26537-68-8 | |
| Record name | Benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


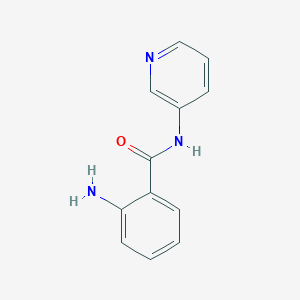
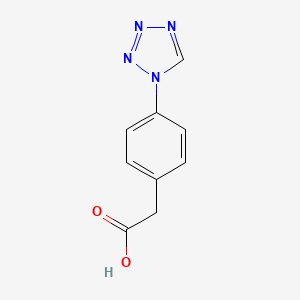


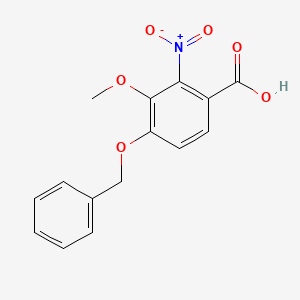
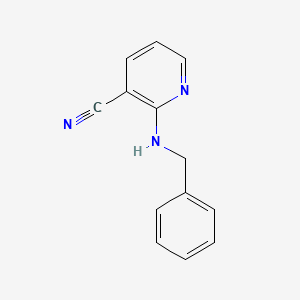
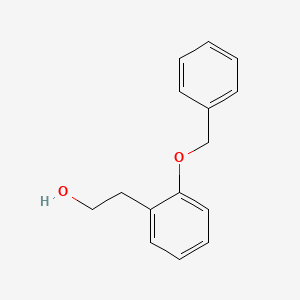

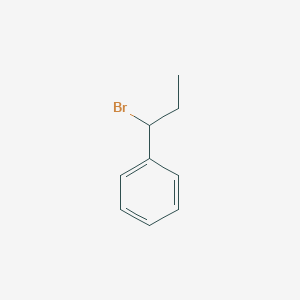

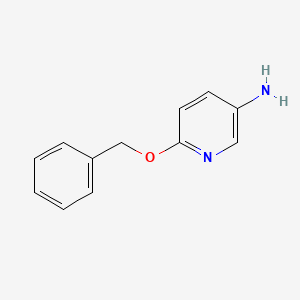
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
